GSK2837808A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2837808Aは、乳酸脱水素酵素A(LDHA)の強力かつ選択的な阻害剤です。 肝細胞癌や乳癌などのさまざまな癌細胞株における乳酸産生の阻害に有意な効果を示しています . この化合物は、LDHBよりもLDHAに対して高い選択性を有することで知られており、癌研究および潜在的な治療的用途において貴重なツールとなっています .

準備方法

合成経路と反応条件: GSK2837808Aの合成には、重要な中間体の生成とその後の反応による最終生成物の形成を含む、複数のステップが含まれます。正確な合成経路と反応条件は、専有技術であり、詳細に公表されていません。 この化合物は、キノリンおよび安息香酸誘導体を含む一連の有機反応によって合成されることが知られています .

工業生産方法: this compoundの工業生産には、収率と純度を高めるために合成経路の最適化が必要となる可能性があります。 これには、目的の製品品質を達成するために、高度な有機合成技術と、高速液体クロマトグラフィー(HPLC)などの精製方法が用いられます .

3. 化学反応解析

反応の種類: this compoundは、主にその標的酵素である乳酸脱水素酵素Aとの阻害反応を起こします。 正常な生理学的条件下では、有意な酸化、還元、または置換反応は起こりません .

一般的な試薬と条件: この化合物は、通常、研究設定で、ジメチルスルホキシド(DMSO)などの試薬を使用して可溶化されます。 その阻害活性の反応条件は、ヒト体内における条件を模倣した、生理学的pHと温度です .

生成される主な生成物: this compoundを含む反応の主な生成物は、乳酸脱水素酵素Aの阻害された形態であり、癌細胞における乳酸産生の減少をもたらします .

4. 科学研究への応用

This compoundは、特に癌生物学と代謝の分野において、科学研究で幅広い用途があります。その主な用途の一部を以下に示します。

化学反応の分析

Types of Reactions: GSK2837808A primarily undergoes inhibition reactions with its target enzyme, lactate dehydrogenase A. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The compound is typically used in research settings with reagents such as dimethyl sulfoxide (DMSO) for solubilization. The reaction conditions for its inhibitory activity involve physiological pH and temperature, mimicking the conditions within the human body .

Major Products Formed: The primary product of the reaction involving this compound is the inhibited form of lactate dehydrogenase A, which results in reduced lactate production in cancer cells .

科学的研究の応用

GSK2837808A has a wide range of applications in scientific research, particularly in the fields of cancer biology and metabolism. Some of its key applications include:

Cancer Research: It is used to study the role of lactate dehydrogenase A in cancer cell metabolism and to evaluate the potential of LDHA inhibition as a therapeutic strategy.

Metabolic Studies: The compound helps in understanding the metabolic pathways involving lactate production and its impact on cellular functions.

Drug Development: this compound serves as a lead compound for the development of new LDHA inhibitors with improved efficacy and selectivity.

作用機序

GSK2837808Aは、乳酸脱水素酵素A(LDHA)を選択的に阻害することでその効果を発揮します。 阻害は、NADHに対して競合的であり、ピルビン酸に対して非競合的です . LDHAを阻害することで、この化合物は乳酸産生を減少させます。これは、癌細胞の生存と増殖に不可欠です。 これは、代謝経路の変更、グルコース取り込みの減少、およびミトコンドリア酸素消費の増加につながります .

類似化合物:

FX11: 類似した阻害活性を持つ別のLDHA阻害剤ですが、選択性プロファイルが異なります.

GNE-140: 化学構造と作用機序が異なる、強力なLDHA阻害剤.

オキサマートナトリウム: 代謝研究で使用される古典的なLDHA阻害剤.

This compoundの独自性: this compoundは、LDHBよりもLDHAに対して高い選択性を持つこと、およびナノモル濃度で強力な阻害活性を示すことから際立っています。 これは、癌代謝におけるLDHAの特定の役割を研究し、標的とする癌治療を開発するための貴重なツールとなっています .

類似化合物との比較

FX11: Another LDHA inhibitor with similar inhibitory activity but different selectivity profiles.

GNE-140: A potent LDHA inhibitor with distinct chemical structure and mechanism of action.

Sodium Oxamate: A classical LDHA inhibitor used in metabolic studies.

Uniqueness of GSK2837808A: this compound stands out due to its high selectivity for LDHA over LDHB and its potent inhibitory activity at nanomolar concentrations. This makes it a valuable tool for studying the specific role of LDHA in cancer metabolism and for developing targeted cancer therapies .

生物活性

GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with significant implications in cancer metabolism and treatment. This article provides a detailed overview of its biological activity, including mechanisms, effects on cancer cell lines, and relevant case studies.

Chemical Profile

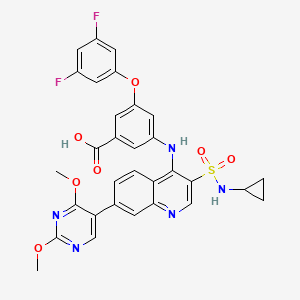

- Chemical Name : 3-[[3-[(Cyclopropylamino)sulfonyl]-7-(2,4-dimethoxy-5-pyrimidinyl)-4-quinolinyl]amino]-5-(3,5-difluorophenoxy)benzoic acid

- Purity : ≥98%

- IC50 Values :

- LDHA: 2.6 nM

- LDHB: 43 nM

This compound functions as a competitive inhibitor of NAD+ at the active site of LDH. Its selective inhibition leads to a reduction in lactate production, which is crucial for cancer cells that rely on aerobic glycolysis for energy. This metabolic shift can inhibit tumor growth and induce apoptosis in cancer cells.

Effects on Cancer Cell Lines

- Inhibition of Lactate Production : this compound significantly reduces lactate levels in various cancer cell lines, including hepatocellular carcinoma (Snu398) and colorectal cancer (HCT116).

- Alteration of Metabolic Pathways :

- Reduces glucose uptake.

- Enhances mitochondrial oxygen consumption in Snu398 cells.

- Induction of Apoptosis : The compound has been shown to inhibit cell proliferation and induce apoptosis in Snu398 cells, suggesting its potential as an anti-cancer agent.

Case Studies and Experimental Results

-

Study on Pancreatic Cancer :

- In a syngeneic orthotopic model, this compound was administered at a dose of 6 mg/kg/day.

- Results indicated a decrease in L-2-hydroxyglutarate (L-2HG) levels, tumor regression, and enhanced efficacy of anti-PD1 therapy.

- The study highlighted the role of LDHA inhibition in overcoming immune evasion by tumors .

- Transport-Exclusion Pharmacology :

- Cytotoxicity Assessment :

Table 1: IC50 Values for LDHA and LDHB Inhibition

| Enzyme | IC50 Value (nM) |

|---|---|

| LDHA | 2.6 |

| LDHB | 43 |

Table 2: Biological Activity Summary

| Effect | Observed Outcome |

|---|---|

| Lactate Production | Inhibition observed in multiple cancer cell lines |

| Glucose Uptake | Significant reduction noted |

| Mitochondrial Oxygen Consumption | Enhanced in Snu398 cells |

| Induction of Apoptosis | Confirmed in Snu398 cells |

特性

IUPAC Name |

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCPMYJIARMGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25F2N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。